3-Chloro-4-hydroxypyridin-2(1H)-one
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Overview
Description
Chenodeoxycholic acid, also known as 3α,7α-dihydroxy-5β-cholan-24-oic acid, is a primary bile acid synthesized in the liver from cholesterol. It plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. Chenodeoxycholic acid is one of the main bile acids in humans and other mammals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chenodeoxycholic acid is synthesized in the liver through a series of enzymatic reactions starting from cholesterol. The key steps involve hydroxylation at specific positions on the steroid nucleus .
Industrial Production Methods
Industrial production of chenodeoxycholic acid often involves extraction from animal sources, such as bovine or goose bile. The extracted bile acids are then purified and converted into chenodeoxycholic acid through chemical reactions . Another method involves the biotransformation of ursodeoxycholic acid using engineered enzymes .
Chemical Reactions Analysis
Types of Reactions
Chenodeoxycholic acid undergoes various chemical reactions, including:
Oxidation: Conversion to 7-keto-lithocholic acid.
Reduction: Electrochemical reduction to ursodeoxycholic acid.
Substitution: Formation of glycochenodeoxycholate and taurochenodeoxycholate through conjugation with glycine or taurine
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate.
Reduction: Sodium borohydride (NaBH4) in the presence of a catalyst.
Substitution: Glycine or taurine under physiological conditions
Major Products
Oxidation: 7-keto-lithocholic acid.
Reduction: Ursodeoxycholic acid.
Substitution: Glycochenodeoxycholate and taurochenodeoxycholate
Scientific Research Applications
Chenodeoxycholic acid has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other bile acids and derivatives.
Biology: Studied for its role in lipid metabolism and its effects on cellular signaling pathways.
Medicine: Used in the treatment of gallstones and cerebrotendinous xanthomatosis.
Industry: Employed in the production of pharmaceuticals and as a surfactant in various formulations.
Mechanism of Action
Chenodeoxycholic acid exerts its effects by activating the farnesoid X receptor (FXR), a nuclear receptor involved in the regulation of bile acid synthesis, lipid metabolism, and glucose homeostasis. Activation of FXR leads to the transcription of genes involved in these pathways, including those encoding fibroblast growth factor 19 (FGF19) and small heterodimer partner (SHP) .
Comparison with Similar Compounds
Chenodeoxycholic acid is often compared with other bile acids, such as:
Ursodeoxycholic acid: Used for similar therapeutic purposes but has a different hydroxylation pattern.
Cholic acid: Another primary bile acid with three hydroxyl groups.
Deoxycholic acid: A secondary bile acid formed by the dehydroxylation of cholic acid in the intestine
Chenodeoxycholic acid is unique due to its specific hydroxylation pattern and its potent activation of FXR, making it a valuable compound for both research and therapeutic applications .
Properties
IUPAC Name |
3-chloro-4-hydroxy-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c6-4-3(8)1-2-7-5(4)9/h1-2H,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLSWPCDJFTTSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90715712 |
Source
|
Record name | 3-Chloro-4-hydroxypyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90715712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103792-81-0 |
Source
|
Record name | 3-Chloro-4-hydroxypyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90715712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What does the research reveal about the reactivity of the chlorine atom in 3-chloro-2,4-dihydroxypyridine?
A1: The research demonstrates that the chlorine atom in the 3-position of 3-chloro-2,4-dihydroxypyridine is susceptible to replacement by a bromine atom when reacted with bromine. [] This highlights the influence of the neighboring hydroxyl groups on the reactivity of the chlorine substituent.
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